molecular formula C11H16O2 B14222321 Bicyclo[2.2.1]heptan-2-yl but-2-enoate CAS No. 733766-38-6

Bicyclo[2.2.1]heptan-2-yl but-2-enoate

Cat. No.: B14222321
CAS No.: 733766-38-6
M. Wt: 180.24 g/mol
InChI Key: ZLLHFIZJAOENRD-UHFFFAOYSA-N
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Description

Bicyclo[221]heptan-2-yl but-2-enoate is an organic compound characterized by its bicyclic structure, which includes a seven-membered ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-2-yl but-2-enoate typically involves the esterification of bicyclo[2.2.1]heptan-2-ol with but-2-enoic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-yl but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-yl but-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptan-2-yl but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of an ester group.

    Bicyclo[2.2.1]heptane: A simpler bicyclic compound without functional groups.

    Bicyclo[2.2.1]heptan-2-one: A ketone derivative of the bicyclic structure.

Uniqueness

Bicyclo[2.2.1]heptan-2-yl but-2-enoate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential applications. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.

Properties

CAS No.

733766-38-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl but-2-enoate

InChI

InChI=1S/C11H16O2/c1-2-3-11(12)13-10-7-8-4-5-9(10)6-8/h2-3,8-10H,4-7H2,1H3

InChI Key

ZLLHFIZJAOENRD-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OC1CC2CCC1C2

Origin of Product

United States

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